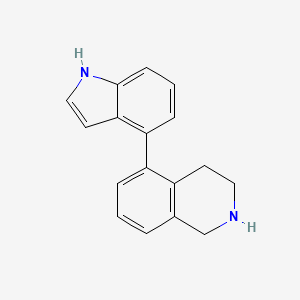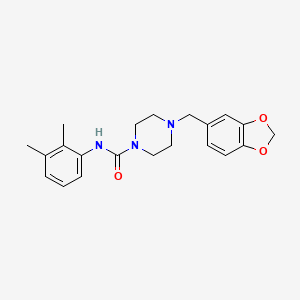
5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline, also known as 5-I-THIQ, is a chemical compound that belongs to the family of tetrahydroisoquinolines. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that the compound acts by modulating various signaling pathways in the body. 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response. Additionally, 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline has been shown to activate the Nrf2-ARE pathway, which is responsible for regulating the body's antioxidant response.
Biochemical and Physiological Effects
5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which protect cells from oxidative stress. 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to modulate multiple signaling pathways. This property makes it an attractive candidate for the development of multi-targeted therapeutic agents. Additionally, 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit low toxicity, which makes it a suitable candidate for in vivo studies. However, one of the limitations of using 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline. One of the areas of interest is the development of novel synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline and its potential therapeutic applications. Future research may also focus on the development of 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives with improved solubility and bioavailability. Finally, the potential of 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline as a therapeutic agent for the treatment of various diseases, such as Parkinson's disease, Alzheimer's disease, and cancer, needs to be further explored.
Conclusion
In conclusion, 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline involves several steps, and several methods have been developed to improve the yield and purity of the compound. 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications, and it has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. The exact mechanism of action of 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to modulate various signaling pathways in the body. 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
Synthesemethoden
The synthesis of 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline involves several steps. The first step is the condensation of indole with an aldehyde. This reaction yields an intermediate product, which is then subjected to a Pictet-Spengler cyclization reaction to form the tetrahydroisoquinoline ring. The final step involves the reduction of the double bond in the indole moiety to yield 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline. The synthesis of 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline has been optimized over the years, and several methods have been developed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Several studies have demonstrated the potential of 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline as a therapeutic agent for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-3-12-11-18-9-7-13(12)14(4-1)15-5-2-6-17-16(15)8-10-19-17/h1-6,8,10,18-19H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZHHZPZSFIXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C3=C4C=CNC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({5-[(3-acetylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N-methylpyrrolidine-3-carboxamide](/img/structure/B5314686.png)
![(3S*,4R*)-1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-methoxypiperidin-4-amine](/img/structure/B5314692.png)
![4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5314697.png)
![3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate](/img/structure/B5314705.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide](/img/structure/B5314716.png)


![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5314734.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5314750.png)
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5314767.png)
![1-(1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5314776.png)
![2-(5-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5314788.png)
![1-benzyl-N-[2-(cyclopentylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B5314796.png)
![N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5314803.png)